N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine
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Overview
Description
N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an imidazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the imidazole ring and subsequent coupling with the pyrimidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to facilitate the coupling of the imidazole and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds.
Scientific Research Applications
N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and imidazole derivatives, such as:
Uniqueness
N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C17H18FN5 |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-tert-butyl-4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18FN5/c1-17(2,3)23-16-19-9-8-13(22-16)15-14(20-10-21-15)11-4-6-12(18)7-5-11/h4-10H,1-3H3,(H,20,21)(H,19,22,23) |
InChI Key |
HPOGZCHDPRNVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=N1)C2=C(N=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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